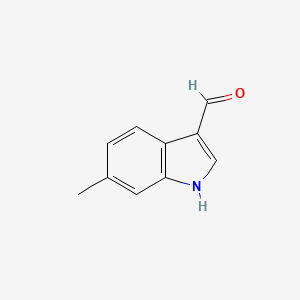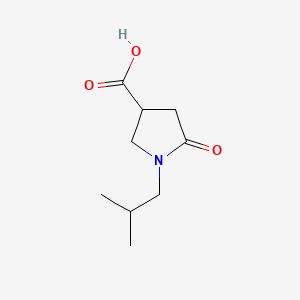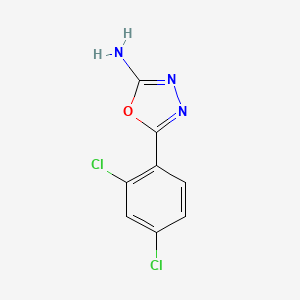
3-(1H-イミダゾール-1-イル)ベンゾニトリル
概要
説明
3-(1H-imidazol-1-yl)benzonitrile is a chemical compound with the molecular formula C₁₀H₇N₃. It consists of a benzene ring substituted with a nitrile group and an imidazole ring. This compound is known for its applications in various fields, including chemistry, biology, and materials science .
科学的研究の応用
3-(1H-imidazol-1-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
Target of Action
The primary target of 3-(1H-imidazol-1-yl)benzonitrile is the PqsR receptor . This receptor is involved in the regulation of virulence gene expression in certain bacterial species, such as Pseudomonas aeruginosa .
Mode of Action
The compound interacts with its target by blocking the AQ signal reception at the level of PqsR . This interaction leads to a reduced transcription of the pqsA-lux genes , which are involved in the production of virulence factors.
Biochemical Pathways
The affected pathway is the quorum sensing (QS) system in Pseudomonas aeruginosa . QS is a cell-to-cell signaling mechanism used by bacterial populations to control the production of virulence traits and antibiotic resistance mechanisms . By blocking the AQ signal reception, the compound reduces the expression of these virulence genes, thereby affecting the QS system .
Result of Action
The result of the compound’s action is a reduction in the luminescence readout , which indicates a decrease in the expression of virulence genes. This could potentially lead to a decrease in the virulence of Pseudomonas aeruginosa, making it less harmful .
生化学分析
Biochemical Properties
3-(1H-imidazol-1-yl)benzonitrile plays a significant role in biochemical reactions, particularly in the inhibition of quorum sensing (QS) in bacterial populations. Quorum sensing is a cell-to-cell signaling mechanism used by bacteria to regulate the production of virulence factors and antibiotic resistance mechanisms . By inhibiting quorum sensing, 3-(1H-imidazol-1-yl)benzonitrile can reduce bacterial virulence without affecting bacterial viability, thereby potentially lowering the rate of resistance development .
This compound interacts with various enzymes and proteins involved in quorum sensing pathways. For instance, it can bind to receptor proteins that recognize autoinducers, the signaling molecules produced by bacteria. By binding to these receptors, 3-(1H-imidazol-1-yl)benzonitrile prevents the activation of downstream signaling pathways that lead to the expression of virulence genes .
Cellular Effects
3-(1H-imidazol-1-yl)benzonitrile has notable effects on different types of cells and cellular processes. In bacterial cells, it disrupts quorum sensing, leading to a decrease in the expression of virulence factors and antibiotic resistance genes . This disruption can result in reduced bacterial pathogenicity and enhanced susceptibility to antibiotics.
Molecular Mechanism
The molecular mechanism of action of 3-(1H-imidazol-1-yl)benzonitrile involves its binding interactions with biomolecules. It primarily targets receptor proteins involved in quorum sensing pathways in bacteria. By binding to these receptors, it inhibits the recognition and response to autoinducers, thereby blocking the activation of virulence gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1H-imidazol-1-yl)benzonitrile can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-(1H-imidazol-1-yl)benzonitrile is relatively stable under standard laboratory conditions
Dosage Effects in Animal Models
The effects of 3-(1H-imidazol-1-yl)benzonitrile in animal models can vary with different dosages. Studies have indicated that low to moderate doses of the compound can effectively inhibit quorum sensing and reduce bacterial virulence without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular functions.
Metabolic Pathways
3-(1H-imidazol-1-yl)benzonitrile is involved in various metabolic pathways, particularly those related to quorum sensing in bacteria. It interacts with enzymes and cofactors that regulate the synthesis and degradation of autoinducers, the signaling molecules used in quorum sensing . By modulating these pathways, 3-(1H-imidazol-1-yl)benzonitrile can influence the overall metabolic flux and levels of metabolites involved in bacterial communication.
Transport and Distribution
The transport and distribution of 3-(1H-imidazol-1-yl)benzonitrile within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Once inside the cells, 3-(1H-imidazol-1-yl)benzonitrile can accumulate in specific compartments or organelles, where it exerts its effects on cellular processes.
Subcellular Localization
The subcellular localization of 3-(1H-imidazol-1-yl)benzonitrile can influence its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell . For example, it may localize to the cytoplasm, nucleus, or membrane-bound organelles, depending on its interactions with cellular components.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-imidazol-1-yl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
3-bromobenzonitrile+imidazoleK2CO3,DMF,heat3-(1H-imidazol-1-yl)benzonitrile
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反応の分析
Types of Reactions: 3-(1H-imidazol-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: 3-(1H-imidazol-1-yl)benzylamine.
Substitution: Various substituted imidazole derivatives.
類似化合物との比較
- 3-(1H-imidazol-1-yl)benzaldehyde
- 3-(1H-imidazol-1-yl)benzoic acid
- 3-(1H-imidazol-1-yl)benzylamine
Comparison: 3-(1H-imidazol-1-yl)benzonitrile is unique due to the presence of both the nitrile group and the imidazole ring, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and binding characteristics, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
3-imidazol-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-7-9-2-1-3-10(6-9)13-5-4-12-8-13/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSYEEOMLMUPSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406905 | |
| Record name | 3-(1H-imidazol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25699-85-8 | |
| Record name | 3-(1H-imidazol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide](/img/structure/B1309524.png)
acetic acid](/img/structure/B1309539.png)
![(8-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1309540.png)
![(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1309544.png)

